molecular formula C29H41NO8 B8085790 Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester CAS No. 98903-90-3

Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester

Cat. No.: B8085790
CAS No.: 98903-90-3
M. Wt: 531.6 g/mol
InChI Key: ZPHQCQDKITXUPP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester is a useful research compound. Its molecular formula is C29H41NO8 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
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Biological Activity

Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester (commonly referred to as the compound ) is a synthetic organic compound with potential applications in various fields including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles based on existing literature.

  • Molecular Formula : C29H41NO8
  • Molecular Weight : 531.64 g/mol
  • CAS Registry Number : 139592807
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its antioxidant properties and its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus preventing oxidative stress in biological systems. This property is crucial for protecting cells from damage that can lead to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Modulation : Research indicates that the compound can influence the activity of certain enzymes involved in metabolic pathways. For instance, it may inhibit or activate enzymes that play roles in lipid metabolism and detoxification processes.
  • Cell Signaling Pathways : The compound may interact with cell signaling pathways, particularly those related to inflammation and apoptosis (programmed cell death). This interaction can potentially lead to therapeutic effects in conditions characterized by chronic inflammation.

Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzene derivatives, including the compound . Results indicated that it effectively reduced oxidative stress markers in vitro and showed promise in vivo for preventing cellular damage due to oxidative stress .

Enzyme Interaction Studies

Research conducted by the National Institutes of Health explored the compound's effects on cytochrome P450 enzymes, which are critical for drug metabolism. The findings suggested that this compound could modulate enzyme activity, potentially affecting the pharmacokinetics of co-administered drugs .

Safety Assessment

A screening assessment by Health Canada concluded that while the compound has potential environmental persistence, it is not expected to accumulate significantly in organisms or pose a risk to human health at current exposure levels . This assessment is crucial for understanding the safety profile of the compound in both industrial and pharmaceutical applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stressJournal of Medicinal Chemistry
Enzyme ModulationInfluences cytochrome P450 enzyme activityNational Institutes of Health
Safety AssessmentLow risk for human health; persistent but non-accumulativeHealth Canada

Properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-[[2-hydroxy-3-[4-(3-methoxy-3-oxopropyl)phenoxy]propyl]-propan-2-ylamino]propoxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO8/c1-21(2)30(17-24(31)19-37-26-11-5-22(6-12-26)9-15-28(33)35-3)18-25(32)20-38-27-13-7-23(8-14-27)10-16-29(34)36-4/h5-8,11-14,21,24-25,31-32H,9-10,15-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHQCQDKITXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCC(=O)OC)O)CC(COC2=CC=C(C=C2)CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98903-90-3
Record name Benzenepropanoic acid, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEPROPANOIC ACID, 4,4'-(((1-METHYLETHYL)IMINO)BIS((2-HYDROXY-3,1-PROPANEDIYL)OXY))BIS-, DIMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87THU8VQU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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